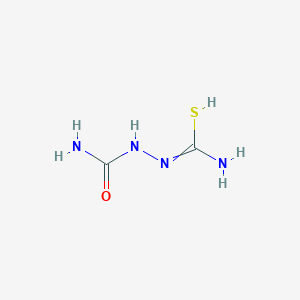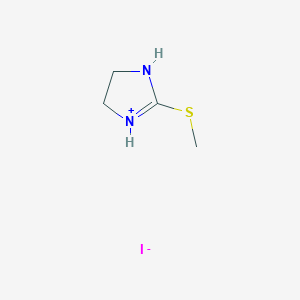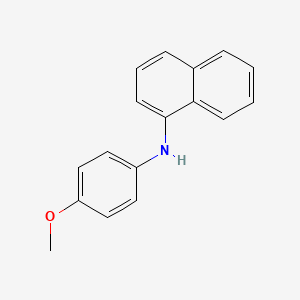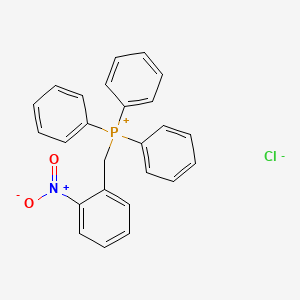
(2-Nitrobenzyl)triphenylphosphonium chloride
Vue d'ensemble
Description
(2-Nitrobenzyl)triphenylphosphonium chloride is a useful research compound. Its molecular formula is C25H21ClNO2P and its molecular weight is 433.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Nitrobenzyl)triphenylphosphonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Nitrobenzyl)triphenylphosphonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystal Structures in Metal-Organic Chemistry : Compounds including (2-Nitrobenzyl)triphenylphosphonium chloride have been synthesized and characterized, showing potential in the study of crystal structures, weak interactions, and magnetic properties in inorganic and metal-organic chemistry (Chen et al., 2012).
Photopolymerization Applications : This compound has been used in the cationic photopolymerization of epoxide and vinyl monomers, demonstrating its utility as a polymeric photoinitiator. It shows stability and efficacy in initiating polymerization reactions (Abu-Abdoun, 2019).
Humidity-Sensitive Polyelectrolytes : In the field of sensor technology, derivatives of (2-Nitrobenzyl)triphenylphosphonium chloride have been used in the development of humidity-sensitive membranes. These membranes demonstrate significant changes in impedance with varying humidity levels, indicating potential applications in humidity sensing (Lee, Rhee, & Gong, 1999).
Antimicrobial Activity : Certain derivatives of (2-Nitrobenzyl)triphenylphosphonium chloride have been synthesized and tested for their antimicrobial properties. These studies indicate selective activity against Gram-positive bacterial strains, suggesting potential use in antimicrobial applications (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).
Polymer Synthesis and Characterization : Research has been conducted on the synthesis and characterization of polymers containing (2-Nitrobenzyl)triphenylphosphonium chloride. These polymers show significant electrical conductivity and potential as anti-biofouling agents, which could be relevant in materials science and environmental applications (Aboelnaga, Amer, & Zakaria, 2020).
Propriétés
IUPAC Name |
(2-nitrophenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2P.ClH/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGSANDHIIMIOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Nitrophenyl)methyl]triphenylphosphanium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylphenyl)-2-[(E)-2-(4-nitrophenyl)vinyl]-4,6-diphenylpyridinium tetrafluoroborate](/img/structure/B7778161.png)
![3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione](/img/structure/B7778167.png)

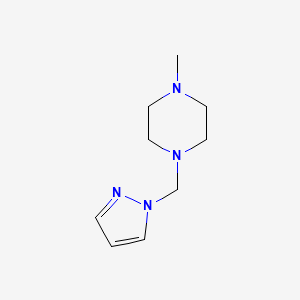


![1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-phenyl-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole](/img/structure/B7778214.png)
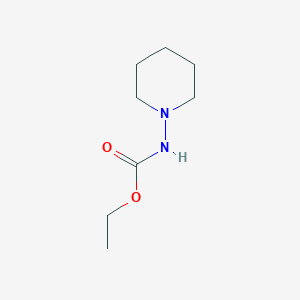
![1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B7778231.png)
![3,5-Di-tert-butyl-N-{2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanethioamido]ethyl}-4-hydroxybenzene-1-carbothioamide](/img/structure/B7778239.png)
![1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-](/img/structure/B7778252.png)
